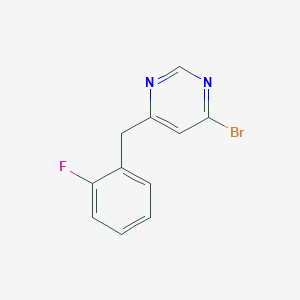

4-Bromo-6-(2-fluorobenzyl)pyrimidine

Vue d'ensemble

Description

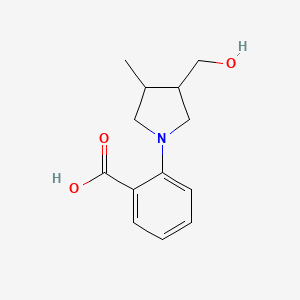

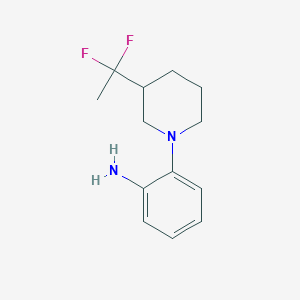

“4-Bromo-6-(2-fluorobenzyl)pyrimidine” is a pyrimidine analog, specifically a halogenated pyrimidine. It is a heterocyclic compound with a bromine atom and fluorobenzyl groups attached to a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions of ketones, aldehydes, or esters with amidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Molecular Structure Analysis

The molecular formula of “4-Bromo-6-(2-fluorobenzyl)pyrimidine” is C11H8BrFN2 . The average mass is 267.097 Da and the monoisotopic mass is 265.985474 Da .

Chemical Reactions Analysis

Pyrimidine derivatives are often synthesized through reactions involving ketones, aldehydes, or esters with amidines . An operationally simple, regioselective reaction of these compounds in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Anticonvulsant and Antidepressant Properties : Pyrido[2,3-d]pyrimidine derivatives exhibit notable anticonvulsant and antidepressant activities, underlining their potential in developing new therapeutic agents for neurological disorders. Compounds with specific substitutions have shown greater efficacy than established drugs like carbamazepine and fluoxetine in animal models (Zhang et al., 2016).

Antitumor Activities : Novel pyrimidine derivatives synthesized from ascorbic acid have demonstrated significant antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Raić-Malić et al., 2000).

Anti-HIV-1 Activity : Studies on pyrimidin-4(3H)-one derivatives have revealed their virus-inhibiting properties against HIV-1, showcasing the possibility of developing new antiviral drugs (Novikov et al., 2004).

Hydrogen Bonding Characterization : Quantum chemical methods have been applied to identify hydrogen bonding sites in pyrimidine compounds, contributing to the understanding of their molecular interactions and potential for drug design (Traoré et al., 2017).

Scalable Synthesis for Medicinal Chemistry : An improved and scalable preparation method for thieno[2,3-d]pyrimidine, closely related to the structural framework of 4-Bromo-6-(2-fluorobenzyl)pyrimidine, has been developed, highlighting the importance of such compounds in drug discovery and development (Bugge et al., 2014).

Antibacterial and Antinociceptive Effects : Substituted pyrimidines have been evaluated for their antimicrobial activity and analgesic potential, offering insights into the development of new treatments for infections and pain management (Waheed et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been known to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .

Mode of Action

It is known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Result of Action

Similar compounds are known to cause continuous activation and overexpression of trks, leading to cancer .

Action Environment

The success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-bromo-6-[(2-fluorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2/c12-11-6-9(14-7-15-11)5-8-3-1-2-4-10(8)13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPJAUSFOGLKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(2-fluorobenzyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

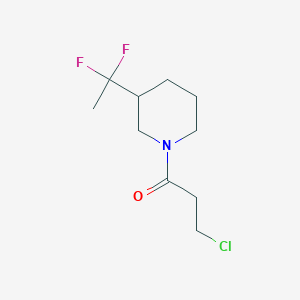

![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)

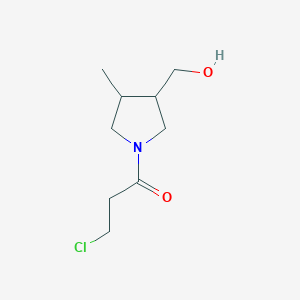

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)

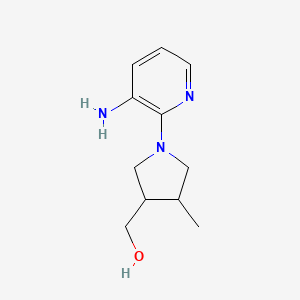

![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)